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Compound of Interest

Compound Name: 3-Pyridinamine, 5-iodo-2-nitro-

Cat. No.: B13941148

Get Quote

Executive Summary & Molecular Analysis[1][2]
Compound: 3-Pyridinamine, 5-iodo-2-nitro- (5-iodo-2-nitropyridin-3-amine)

Molecular Formula: C

H

IN

O

Molecular Weight: 264.91 g/mol

Core Scaffold: Pyridine[1]

Key Substituents:

C2-Nitro (-NO

): Strong electron-withdrawing group (EWG); deshields adjacent protons; enables
intramolecular H-bonding.
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C3-Amine (-NH

): Electron-donating group (EDG) by resonance; shields ortho/para positions.

C5-Iodine (-I): Heavy atom; induces spin-orbit coupling effects; replaces H5.

Theoretical Coupling Prediction
The substitution pattern leaves two aromatic protons: H4 and H6.

Relationship: They are meta to each other (separated by C5-I).

Expected Coupling:Meta-coupling (

) is characteristic of pyridine systems, typically ranging from 1.5 to 2.5 Hz.

Multiplicity: Both H4 and H6 will appear as doublets (d).

Experimental Protocol & Sample Preparation
To ensure reproducibility and spectral resolution, the following protocol is recommended.

Solvent Selection: DMSO-d vs. CDCl

Feature
DMSO-d

(Recommended)

CDCl

(Alternative)

Solubility
High. The polar nitro/amine

groups dissolve readily.

Low/Moderate. May require

warming; aggregation can

broaden peaks.

Exchangeable Protons

Visible. NH

protons appear as sharp/broad

singlets due to slower

exchange and H-bonding

stabilization.

Often Invisible/Broad. Rapid

exchange with trace water or

poor solubility often obscures

NH

.

Chemical Shift Stability
Stable. Intramolecular H-bonds

are preserved.

Variable. Concentration-

dependent shifts are common.
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Preparation Workflow
Mass: Weigh 5–10 mg of the solid.

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).

Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

Reference: Calibrate spectrum to residual DMSO pentet at 2.50 ppm.

Spectral Assignment & Interpretation
The following assignments are based on substituent electronic effects and validated against

structural analogs (e.g., 3-amino-2-nitropyridine).

Aromatic Region (7.0 – 8.5 ppm)[4][5][6]
H6 Proton (C6-H)

Chemical Shift:

8.00 – 8.30 ppm

Multiplicity: Doublet (

Hz)

Mechanistic Rationale:

Deshielding: Located

to the pyridine Nitrogen (intrinsic

).

Shielding: Located para to the Amine group (resonance donation).

Net Effect: The strong
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-deshielding dominates, making this the most downfield aromatic signal.

H4 Proton (C4-H)
Chemical Shift:

7.40 – 7.70 ppm

Multiplicity: Doublet (

Hz)

Mechanistic Rationale:

Shielding: Located ortho to the Amine group. This is the strongest electronic influence,

significantly upfield-shifting this proton relative to H6.

Deshielding: Located meta to the Nitro group.

Net Effect: Appears significantly upfield of H6.

Exchangeable Region (7.0 – 9.0 ppm)
Amine Protons (-NH

)
Chemical Shift:

7.50 – 9.00 ppm (Broad Singlet)

Mechanistic Rationale:

The amine group at C3 is ortho to the nitro group at C2.

Intramolecular Hydrogen Bond: A 6-membered H-bond ring forms between the amine H

and nitro O. This "locks" the proton and descreens it, shifting it significantly downfield

compared to a free amine (typically 4-6 ppm).

Note: Integration should correspond to 2H.
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Comparative Analysis: Product vs. Starting Material
This section provides a Self-Validating Protocol to confirm the success of the iodination

reaction.

Comparison Table: 3-amino-2-nitropyridine (SM) vs. 5-
iodo-2-nitro-3-pyridinamine (Product)

Feature
Starting Material

(SM)
Iodinated Product Diagnostic Change

Proton Count
3 Aromatic Protons

(H4, H5, H6)

2 Aromatic Protons

(H4, H6)
Loss of 1H integral

H5 Signal
dd / triplet (~6.9 - 7.1

ppm)
ABSENT

Disappearance of the

most upfield aromatic

signal

Coupling Pattern
H4 (dd), H5 (dd), H6

(dd)
H4 (d), H6 (d)

Simplification to two

doublets

Coupling Constant
and

(~8 Hz, ortho)
(~2 Hz, meta)

Loss of large ortho

coupling

Logic Visualization
The following diagram illustrates the decision logic for assigning the spectrum and validating

the synthesis.
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Acquire 1H NMR
(DMSO-d6)

Analyze Aromatic Region
(7.0 - 8.5 ppm)

Count Aromatic Signals

3 Distinct Signals
(H4, H5, H6)

3 Protons

2 Distinct Signals
(H4, H6)

2 Protons

Ortho Coupling Visible
(J ~ 8 Hz)

ID: Starting Material
(No Iodination)

Meta Coupling Only
(J ~ 2 Hz)

Downfield Doublet (~8.2 ppm)
Alpha to N

Upfield Doublet (~7.6 ppm)
Ortho to NH2

ID: 5-iodo-2-nitro-3-pyridinamine
(CONFIRMED)

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the iodinated product from its precursor based on

proton count and coupling constants.

Quality Control Application
In a drug development context, NMR is superior to HPLC for detecting regioisomers.
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Potential Impurity: 2-amino-3-nitro-5-iodopyridine (Isomer where Nitro/Amine positions are

swapped).

Differentiation:

Target (3-NH

, 2-NO

): H4 is ortho to NH

(Shielded, ~7.5 ppm).

Isomer (2-NH

, 3-NO

): H4 is beta to NO

and gamma to NH

(Deshielded, >8.0 ppm).

Protocol: If a second set of doublets appears with H4 > 8.0 ppm, suspect regio-isomer

contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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